molecular formula C6H9BrN2O B13323890 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol

Cat. No.: B13323890
M. Wt: 205.05 g/mol
InChI Key: KFSXVYZLFIABCK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a methyl group at the 2-position, and an ethan-1-ol group attached to the 4-position of the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the bromination of 2-methylimidazole followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylimidazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-methylimidazole. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ethan-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

2-(4-bromo-2-methyl-1H-imidazol-5-yl)ethanol

InChI

InChI=1S/C6H9BrN2O/c1-4-8-5(2-3-10)6(7)9-4/h10H,2-3H2,1H3,(H,8,9)

InChI Key

KFSXVYZLFIABCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)CCO)Br

Origin of Product

United States

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